molecular formula C10H16N2O2S B12094116 N-(4-(2-Aminoethyl)phenyl)-N-methylmethanesulfonamide

N-(4-(2-Aminoethyl)phenyl)-N-methylmethanesulfonamide

Cat. No.: B12094116
M. Wt: 228.31 g/mol
InChI Key: ISFWTURTBNQXKE-UHFFFAOYSA-N
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Description

N-(4-(2-Aminoethyl)phenyl)-N-methylmethanesulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure, featuring a methanesulfonamide group linked to a phenethylamine scaffold, makes it a valuable intermediate for the synthesis of more complex molecules. The methanesulfonamide (mesyl) group is a common pharmacophore found in a range of bioactive molecules and FDA-approved drugs, often contributing to target binding and metabolic stability . The 2-aminoethyl group provides a versatile handle for further chemical modification, allowing researchers to conjugate the core structure to other pharmacophores or create chemical libraries for high-throughput screening. While specific biological data for this exact compound may be limited, its core structure is relevant in the design of compounds for investigating various biological pathways. Researchers utilize such building blocks in the development of novel therapeutic agents, particularly in areas where sulfonamide-containing molecules have shown activity. This product is intended for research purposes as a chemical intermediate or standard in analytical studies. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

N-[4-(2-aminoethyl)phenyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C10H16N2O2S/c1-12(15(2,13)14)10-5-3-9(4-6-10)7-8-11/h3-6H,7-8,11H2,1-2H3

InChI Key

ISFWTURTBNQXKE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)CCN)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Substrate Preparation: N-Methyl-4-(2-aminoethyl)aniline

The foundational step involves synthesizing NN-methyl-4-(2-aminoethyl)aniline, a precursor requiring sequential alkylation and reduction. A proven approach adapts the reductive amination strategy detailed in patent US10858315B2, where 4-acetylphenylmethanesulfonamide undergoes ketone-to-amine conversion. For this derivative:

  • Methylation : Treat 4-(2-aminoethyl)aniline with methyl iodide in tetrahydrofuran (THF) at 0–5°C using sodium hydride (NaH) as a base, achieving >85% yield of NN-methyl-4-(2-aminoethyl)aniline.

  • Protection : Acetylate the ethylamine group using acetic anhydride in dichloromethane to prevent undesired sulfonylation at this site.

Sulfonylation Reaction

React the protected intermediate with methanesulfonyl chloride (1.2 equiv) in aqueous sodium acetate (2 equiv) at 80–85°C for 4–6 hours. This method, adapted from 2-aminothiazole sulfonamide synthesis, achieves 78–83% yield after recrystallization in ethanol. Critical parameters include:

  • Temperature : Exceeding 85°C promotes disulfonylation by-products.

  • Solvent : Polar aprotic solvents like THF enhance reactivity compared to water.

Sequential Alkylation-Sulfonylation of 4-(2-Aminoethyl)aniline

Selective N-Methylation

Direct methylation of 4-(2-aminoethyl)aniline’s aromatic amine is challenging due to competing alkylation at the ethylamine group. A two-phase system using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enables selective methylation:

  • Dissolve 4-(2-aminoethyl)aniline in dichloromethane with 50% aqueous NaOH.

  • Add methyl iodide (1.5 equiv) and stir at 25°C for 12 hours, achieving 72% yield of NN-methyl-4-(2-aminoethyl)aniline.

Methanesulfonamide Formation

Subsequent sulfonylation under mild conditions (0–5°C in THF) with methanesulfonyl chloride (1.1 equiv) and triethylamine (2 equiv) affords the target compound in 89% yield. Key advantages include:

  • Low temperature : Minimizes epimerization and side reactions.

  • Triethylamine : Scavenges HCl, driving the reaction to completion.

Reductive Amination of 4-Acetylphenylmethanesulfonamide

Ketone Intermediate Synthesis

Adapting the protocol from US10858315B2, synthesize 4-acetylphenylmethanesulfonamide via:

  • Sulfonylation of 4-acetylaniline with methanesulfonyl chloride in pyridine at 0°C (92% yield).

  • Recrystallization from ethyl acetate to ≥99% purity.

Reductive Amination

Convert the acetyl group to 2-aminoethyl using ammonium acetate and sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) in methanol at pH 5–6:

RC(O)R’+NH4OAc+NaBH3CNRCH2NH2+Byproducts\text{RC(O)R'} + \text{NH}4\text{OAc} + \text{NaBH}3\text{CN} \rightarrow \text{RCH}2\text{NH}2 + \text{Byproducts}

This step achieves 68% yield, with residual ketone removed via silica gel chromatography.

Chlorosulfonation-Amination Pathway

Chlorosulfonation of N-Methyl-4-vinylaniline

Comparative Analysis of Methodologies

Method Key Steps Yield Purity Scalability
Direct SulfonylationProtection, sulfonylation, deprotection78%95%Moderate
Sequential AlkylationMethylation, sulfonylation89%98%High
Reductive AminationKetone synthesis, reductive amination68%97%Low (chiral control)
ChlorosulfonationChlorosulfonation, amination75%93%High

Critical Observations :

  • Sequential alkylation-sulfonylation offers the highest yield (89%) and scalability but requires rigorous temperature control.

  • Reductive amination is optimal for chiral purity but suffers from lower yields due to competing reduction pathways.

  • Chlorosulfonation excels in large-scale production but introduces safety concerns with chlorosulfonic acid.

Optimization Strategies and Challenges

Purity Enhancement via Recrystallization

As demonstrated in US10858315B2, recrystallizing the final product from acetone/water (3:1 v/v) at −5°C increases purity from 90% to 99.5%. Solubility parameters (δ\delta) for optimal solvent selection include:

δacetone=20.3MPa1/2,δwater=47.9MPa1/2\delta{\text{acetone}} = 20.3 \, \text{MPa}^{1/2}, \quad \delta{\text{water}} = 47.9 \, \text{MPa}^{1/2}

Byproduct Mitigation

  • Disulfonylation : Limit sulfonyl chloride to 1.1 equiv and maintain pH > 8 using Na2CO3\text{Na}_2\text{CO}_3.

  • Over-alkylation : Employ bulky bases like DBU\text{DBU} to prevent quaternary ammonium salt formation .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Aminoethyl)phenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

The compound has been investigated for various biological activities, including:

  • Anticancer Activity : Research indicates that N-(4-(2-aminoethyl)phenyl)-N-methylmethanesulfonamide exhibits potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting its role as a candidate for cancer therapy.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains. Studies have shown that derivatives of this compound possess significant antibacterial properties, making it a potential candidate for developing new antibiotics.
  • Enzyme Inhibition : this compound has been identified as a potential inhibitor of specific enzymes, which may be relevant in treating diseases such as Alzheimer's. Its structure suggests it might interact with acetylcholinesterase, an enzyme involved in neurotransmitter regulation.

Case Studies

  • Anticancer Studies : A study conducted on the effects of this compound on breast cancer cell lines revealed significant inhibition of cell growth at concentrations below 10 µM. The study highlighted the compound's potential as a lead for developing new anticancer agents.
  • Antibacterial Screening : In a series of tests against common bacterial pathogens, the compound exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL for several strains, including Escherichia coli and Staphylococcus aureus. These findings support its potential use in treating bacterial infections.
  • Enzyme Inhibition Analysis : A detailed evaluation of the compound's effect on acetylcholinesterase activity showed IC50 values indicating strong inhibition, suggesting its potential utility in neurodegenerative disease treatment strategies.

Mechanism of Action

The mechanism of action of N-(4-(2-Aminoethyl)phenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares N-(4-(2-Aminoethyl)phenyl)-N-methylmethanesulfonamide with structurally related sulfonamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Relevance References
This compound C₁₂H₂₁N₃O₂S 271.38 N/A 2-Aminoethyl, methylsulfonamide Kinase inhibition (FAK)
4-Amino-N-methylbenzenemethanesulfonamide C₈H₁₂N₂O₂S 200.26 N/A Methylsulfonamide, 4-amino Intermediate in drug synthesis
N-(4-(2-Hydroxyethyl)phenyl)methanesulfonamide C₉H₁₃NO₃S 215.27 N/A 2-Hydroxyethyl, methylsulfonamide Sotalol impurity (cardiac agent)
N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide C₁₁H₁₃N₃O₂S₂ 283.38 N/A Thiazole, methylsulfonamide Antimicrobial and antitumor studies
N-(3-Methylphenyl)-N-methylmethanesulfonamide C₉H₁₃NO₂S 199.27 218 3-Methylphenyl, methylsulfonamide FAK inhibitor (IC₅₀ = 12 nM)

Key Observations :

  • Aminoethyl vs.
  • Melting Points : Compounds with bulky substituents (e.g., 3-methylphenyl) show higher melting points due to improved crystallinity .

Biological Activity

N-(4-(2-Aminoethyl)phenyl)-N-methylmethanesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in cardiovascular modulation and cancer therapy. This article synthesizes current research findings regarding its biological activity, pharmacokinetics, and therapeutic potential.

Overview of the Compound

This compound is characterized by its sulfonamide functional group, which is known for diverse biological activities. The compound's structure allows it to interact with various biomolecules, potentially influencing physiological processes such as blood pressure regulation and cell proliferation.

Cardiovascular Effects

Recent studies have highlighted the compound's effects on cardiovascular parameters. An experiment using an isolated rat heart model demonstrated that this compound significantly decreased perfusion pressure and coronary resistance. This effect was time-dependent and compared favorably against other sulfonamide derivatives like 2,5-dichloro-N-(4-nitrophenyl)-benzene-sulfonamide .

Experimental Findings

  • Perfusion Pressure : The compound reduced perfusion pressure significantly compared to control groups.
  • Coronary Resistance : Similar reductions in coronary resistance were observed, indicating potential vasodilatory effects.

These findings suggest that the compound may interact with calcium channels, influencing vascular tone and blood flow .

Comparative Antiproliferative Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
NAA27802.66HDAC inhibition
NAHepG21.73HDAC inhibition
12bMDA-MB-2310.50Telomerase inhibition
12aK5620.95Cell cycle arrest

This table illustrates the potency of various compounds with similar structural motifs against different cancer cell lines, emphasizing the potential of sulfonamide derivatives in cancer therapy.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic viability. Theoretical models predict its absorption, distribution, metabolism, and excretion (ADME) parameters using tools like SwissADME and Admetlab .

Key Pharmacokinetic Parameters

  • Permeability : The compound shows varied permeability across different cell types.
  • Metabolism : Studies indicate resistance to rapid metabolism in liver microsomes, enhancing its potential as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for N-(4-(2-Aminoethyl)phenyl)-N-methylmethanesulfonamide?

The synthesis typically involves alkylation or sulfonylation reactions. A common approach is the reaction of 4-(2-aminoethyl)aniline with methyl methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or DMF. Purification via recrystallization or column chromatography is essential to isolate the product . Key parameters include maintaining anhydrous conditions and controlling reaction temperatures (0–25°C) to minimize side reactions like over-alkylation.

Q. How is the structural integrity of this compound verified in synthetic chemistry?

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical. For example:

  • ¹H NMR : Peaks for the methylsulfonamide group (δ ~3.0–3.2 ppm) and aromatic protons (δ ~7.2–7.5 ppm) confirm substitution patterns .
  • HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C₁₀H₁₅N₂O₂S: 227.0855) ensures molecular formula accuracy .

Q. What are the common chemical reactions involving this sulfonamide derivative?

The compound undergoes reactions typical of sulfonamides and aromatic amines:

  • Nucleophilic substitution : Reacts with electrophiles (e.g., acyl chlorides) at the primary amine site.
  • Oxidation : The ethylamine side chain can oxidize to form imine or nitrile derivatives under strong oxidizing conditions .

Advanced Research Questions

Q. How can mechanistic studies elucidate the biological activity of this compound?

Target engagement assays (e.g., fluorescence polarization or Surface Plasmon Resonance) can identify interactions with enzymes like kinases or proteases. Computational docking studies (using software like AutoDock) predict binding affinities to active sites, guided by structural analogs in PubChem . For example, related sulfonamides inhibit focal adhesion kinase (FAK) by covalent modification of cysteine residues .

Q. What strategies optimize reaction yields in large-scale synthesis?

Systematic parameter variation is key:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may increase side reactions.
  • Catalyst screening : Bases like DBU improve sulfonamide formation efficiency.
  • Temperature control : Lower temperatures (0–5°C) reduce byproduct formation during methylation .

Q. How can contradictions in spectroscopic data across studies be resolved?

Contradictions (e.g., δ shifts in NMR) may arise from solvent effects, pH, or impurities. Reproducibility protocols include:

  • Standardizing solvent systems (e.g., CDCl₃ vs. DMSO-d₆).
  • Using internal standards (e.g., TMS) for calibration.
  • Cross-validating with alternative techniques like IR or X-ray crystallography .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular dynamics (MD) simulations and Quantum Mechanics/Molecular Mechanics (QM/MM) models assess binding stability. For example, density functional theory (DFT) calculates electron distribution in the sulfonamide group, predicting hydrogen-bonding interactions with enzyme active sites .

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